REACTION_CXSMILES
|
OC[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=NOC)[C:10]([NH:12]C)=[O:11].[H-].[Na+].CC(C)CC1(C2C=NC(S(C)(=O)=O)=C(C)C=2)OCCO1.O>CS(C)=O>[C:4]1([CH2:9][C:10]([NH2:12])=[O:11])[CH:5]=[CH:6][CH:7]=[CH:8][CH:3]=1 |f:1.2|
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Name
|
2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=CC=C1)C(C(=O)NC)=NOC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
CC(CC1(OCCO1)C=1C=NC(=C(C1)C)S(=O)(=O)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 45° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ethyl acetate (2×40 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification of the residue by chromatography over silica (10-50% ethyl acetate:pentane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 132.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |